

(2-Chloropyridin-4-yl)methanol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (2-Chloropyridin-4-yl)methanol

Cat. No.: B027191

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CAS Number: 100704-10-7

This technical guide provides an in-depth overview of **(2-Chloropyridin-4-yl)methanol**, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

(2-Chloropyridin-4-yl)methanol is a solid at room temperature, appearing as an off-white to pale yellow substance.^[1] Key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	100704-10-7	[1] [2]
Molecular Formula	C ₆ H ₆ CINO	[1] [2]
Molecular Weight	143.57 g/mol	[2]
Melting Point	59-64 °C	[2]
Appearance	Off-white to pale yellow solid	[1]
IUPAC Name	(2-chloropyridin-4-yl)methanol	[1]
Synonyms	2-Chloro-4-(hydroxymethyl)pyridine	[2]

Synthesis of (2-Chloropyridin-4-yl)methanol

A common and effective method for the synthesis of **(2-Chloropyridin-4-yl)methanol** involves the reduction of a 2-chloropyridine-4-carboxylate ester. A detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Reduction of Methyl 2-chloropyridine-4-carboxylate

This procedure outlines the synthesis of **(2-Chloropyridin-4-yl)methanol** via the reduction of methyl 2-chloropyridine-4-carboxylate.

Materials:

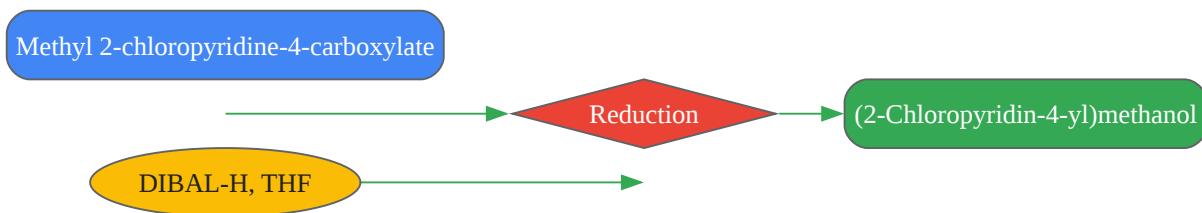
- Methyl 2-chloropyridine-4-carboxylate
- Anhydrous Tetrahydrofuran (THF)
- Diisobutylaluminium hydride (DIBAL-H) solution (0.95 M in hexane)
- 1N Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Nitrogen gas
- Ice bath

Procedure:

- Under a nitrogen atmosphere, dissolve methyl 2-chloropyridine-4-carboxylate (11 g, 62 mmol) in anhydrous tetrahydrofuran (300 mL) in a suitable reaction vessel.
- Cool the solution in an ice bath.
- Slowly add a 0.95 M hexane solution of diisobutylaluminium hydride (200 mL, 190 mmol) dropwise to the cooled solution, ensuring the temperature is maintained.
- Stir the reaction mixture for 2 hours in the ice bath.
- After 2 hours, quench the reaction by the slow addition of 1N hydrochloric acid (200 mL).
- Continue stirring the mixture for 1 hour at room temperature.
- Neutralize the reaction mixture by adding a saturated aqueous sodium bicarbonate solution (400 mL).
- Extract the aqueous layer three times with ethyl acetate (100 mL each).
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Concentrate the organic solution under reduced pressure to yield the product as a white solid.

This procedure typically results in a high yield of **(2-Chloropyridin-4-yl)methanol**.

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Caption: Synthesis of **(2-Chloropyridin-4-yl)methanol**.

Applications in Organic Synthesis

(2-Chloropyridin-4-yl)methanol is a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The chloro- and hydroxyl-functionalities provide reactive handles for a variety of chemical transformations.

One of the key applications is its use as a precursor for the synthesis of 2-aminopyridine-4-methanol, a compound with potential applications in medicinal chemistry. This is typically achieved through an amination reaction where the chloro group is displaced by an amino group.

Furthermore, the chloropyridine moiety makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the 2-position of the pyridine ring, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a 2-chloropyridine derivative, which can be adapted for **(2-Chloropyridin-4-yl)methanol**.

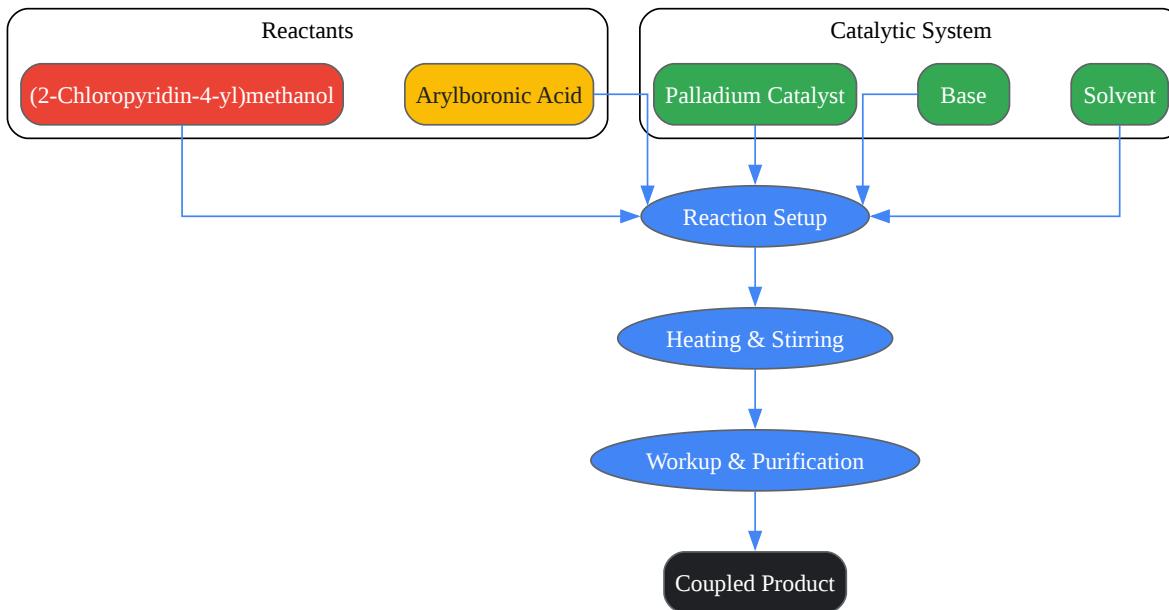
Materials:

- **(2-Chloropyridin-4-yl)methanol**

- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert gas (Argon or Nitrogen)
- Schlenk flask

Procedure:

- To an oven-dried Schlenk flask, add **(2-Chloropyridin-4-yl)methanol** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
- Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.



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Caption: Suzuki-Miyaura Coupling Workflow.

Biological Activity

Currently, there is limited publicly available information on the specific biological activity of **(2-Chloropyridin-4-yl)methanol** itself. However, the chloropyridine scaffold is a common feature in many biologically active compounds. Derivatives of chloropyridines have been investigated for a range of therapeutic applications, including as potential anticancer agents. The primary utility of **(2-Chloropyridin-4-yl)methanol** in a drug development context is as a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activity. Further research and screening are required to elucidate any intrinsic biological effects of this compound.

Conclusion

(2-Chloropyridin-4-yl)methanol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and accessible synthetic routes make it an attractive starting material for the creation of diverse molecular architectures. The ability to undergo various transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of novel compounds for evaluation in drug discovery programs. While direct biological data on the compound is scarce, its role as a key building block for pharmacologically relevant molecules is firmly established. This guide provides a solid foundation for researchers looking to utilize **(2-Chloropyridin-4-yl)methanol** in their synthetic endeavors.

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References

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